molecular formula C9H15NO2S B13627314 (S)-Ethyl 2-isothiocyanato-3,3-dimethylbutanoate

(S)-Ethyl 2-isothiocyanato-3,3-dimethylbutanoate

Cat. No.: B13627314
M. Wt: 201.29 g/mol
InChI Key: ANNONPHBEVDEDQ-SSDOTTSWSA-N
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Description

Ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate typically involves the reaction of ethyl (2S)-2-amino-3,3-dimethylbutanoate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amino group is replaced by the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can be replaced by other nucleophiles.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the isothiocyanate group.

    Addition Reactions: Nucleophiles like amines and alcohols are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed

    Thiourea Derivatives: Formed through addition reactions with amines.

    Substituted Isothiocyanates: Formed through nucleophilic substitution.

Scientific Research Applications

Ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of thiourea derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of thiourea derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-2-amino-3,3-dimethylbutanoate: The precursor to ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate.

    Isothiocyanato Compounds: Other compounds containing the isothiocyanate group, such as phenyl isothiocyanate and allyl isothiocyanate.

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate

InChI

InChI=1S/C9H15NO2S/c1-5-12-8(11)7(10-6-13)9(2,3)4/h7H,5H2,1-4H3/t7-/m1/s1

InChI Key

ANNONPHBEVDEDQ-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@H](C(C)(C)C)N=C=S

Canonical SMILES

CCOC(=O)C(C(C)(C)C)N=C=S

Origin of Product

United States

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